molecular formula C10H10N4 B8744181 [3,3'-Bipyridine]-4,5-diamine

[3,3'-Bipyridine]-4,5-diamine

Cat. No.: B8744181
M. Wt: 186.21 g/mol
InChI Key: LQUZCVBCCMQCRX-UHFFFAOYSA-N
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Description

3,3’-Bipyridine-4,5-diamine is an organic compound that belongs to the bipyridine family Bipyridines are known for their ability to coordinate with metal ions, making them valuable in various chemical applications

Chemical Reactions Analysis

Types of Reactions: 3,3’-Bipyridine-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Palladium or nickel catalysts are frequently employed in substitution reactions.

Major Products:

    Oxidation: Bipyridinium salts.

    Reduction: Bipyridine derivatives.

    Substitution: Various substituted bipyridine compounds.

Mechanism of Action

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

5-pyridin-3-ylpyridine-3,4-diamine

InChI

InChI=1S/C10H10N4/c11-9-6-14-5-8(10(9)12)7-2-1-3-13-4-7/h1-6H,11H2,(H2,12,14)

InChI Key

LQUZCVBCCMQCRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-nitro-3,3′-bipyridin-4-amine (XLVII) (5 g, 23 mmol) in MeOH (20 mL) was added 10% Pd/C. The solution was purged with hydrogen and stirred at room temperature under hydrogen for 15 h. The suspension was filtered through Celite and the concentrated under vacuum to produce 3,3′-bipyridine-4,5-diamine (XLVIII) as off white solid (3.3 g, 17.7 mmol, 76% yield). 1H NMR (DMSO-d6, 400 MHz,): δ 8.63-8.53 (m, 1H), 7.90-7.83 (m, 1H), 7.75 (s, 1H), 7.58 (s, 1H), 7.48-7.43 (m, 2H), 6.13 (bs, 2H), 5.31 (bs, 2H). ESIMS found C10H10N4 m/z 187.10 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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